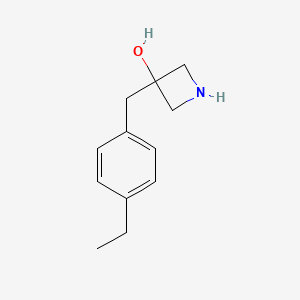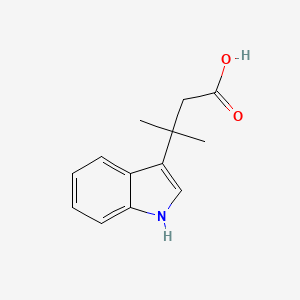![molecular formula C8H11NO B13544079 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using whole cell catalysts, which provides both optical forms of the lactam in high optical purity .
Análisis De Reacciones Químicas
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It reacts with various electrophilic reagents to give addition products.
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions are epoxides and polyfunctionalized bicyclic systems .
Aplicaciones Científicas De Investigación
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone is a versatile intermediate in the synthesis of carbocyclic nucleosides, which are important in antiviral drug development. It is used in the preparation of therapeutic drugs such as carbovir and abacavir, which are potent inhibitors of HIV-1 . Additionally, it serves as a precursor for the synthesis of various carbocyclic neuraminidase inhibitors, which are used as antiviral agents .
Mecanismo De Acción
The mechanism of action of 1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone involves its role as a precursor in the synthesis of antiviral drugs. For instance, in the case of carbovir, the compound undergoes enzymatic conversion to its active form, which then inhibits the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication .
Comparación Con Compuestos Similares
1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone can be compared with other similar compounds such as:
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound is also a bicyclic γ-lactam and serves as a precursor to carbocyclic nucleosides.
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one: Another enantiomer of the same bicyclic structure, used in similar applications.
The uniqueness of this compound lies in its specific configuration and reactivity, which make it particularly valuable in the synthesis of antiviral agents and other therapeutic compounds.
Propiedades
IUPAC Name |
1-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBWSCRDQEFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)

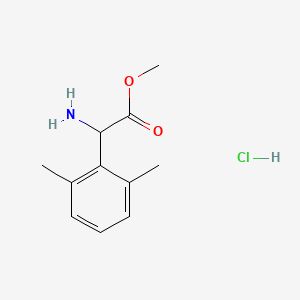
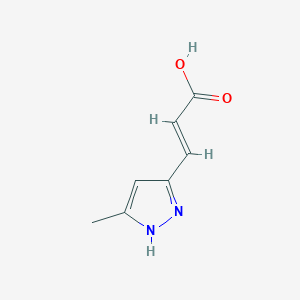
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)


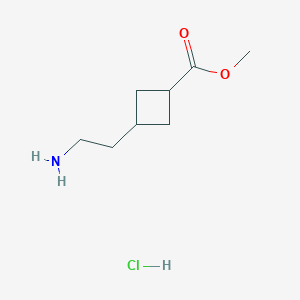


![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
